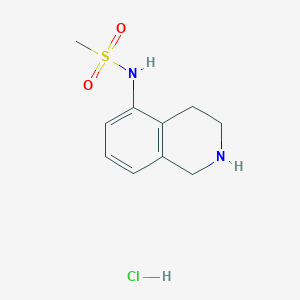

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride

Descripción general

Descripción

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride is a chemical compound with the molecular formula C10H14N2O2S·HCl It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate 3,4-dihydroisoquinoline derivatives . These intermediates are then reduced to tetrahydroisoquinolines using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Análisis De Reacciones Químicas

Methanesulfonamide Functionalization

The methanesulfonamide group is introduced via nucleophilic substitution or coupling:

- Reaction of THIQ amines (e.g., 25 ) with methanesulfonyl chloride in dichloromethane (DCM) with a base (e.g., Et₃N) .

Example Reaction :

| Substrate | Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| 5-Amino-THIQ | Methanesulfonyl chloride | DCM, 0°C to rt | 86–95% |

Nickel-Catalyzed C–H Alkylation

Nickel catalysis enables alkylation of aromatic C–H bonds using unactivated alkyl halides. This method was applied to synthesize THIQ analogs (e.g., 12 ) via radical intermediates .

Mechanistic Steps :

- Ni⁰-mediated halogen abstraction generates alkyl radical 32 .

- Radical cyclization forms cyclohexadienyl intermediate 33 .

- Rearomatization yields THIQ derivatives .

| Catalyst | Substrate | Product | Yield | Source |

|---|---|---|---|---|

| Ni(cod)₂/Xantphos | Alkyl bromide 11 | THIQ 12 | 50–58% |

Acid-Catalyzed Cyclization

Cyclization of hydroxyamides (e.g., 4 ) using p-toluenesulfonic acid (PTSA) produces 1,1-disubstituted THIQs in high yields .

| Substrate | Acid Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Hydroxyamide 4 | PTSA (10 mol%) | THIQ 6 | 90–97% |

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via treatment with HCl in ethanol or ether .

Procedure :

- Dissolve THIQ-methanesulfonamide in ethanol.

- Bubble HCl gas or add concentrated HCl dropwise.

- Precipitate the hydrochloride salt, filter, and dry.

| Solvent | Acid Source | Purity | Source |

|---|---|---|---|

| Ethanol | HCl (gaseous) | >95% |

Stability and Reactivity Notes

Aplicaciones Científicas De Investigación

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and neuroprotective effects.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in pathogen metabolism, thereby exerting antimicrobial effects .

Comparación Con Compuestos Similares

Similar Compounds

1,2,3,4-tetrahydroisoquinoline: A parent compound with similar structural features.

N-methyl-1,2,3,4-tetrahydroisoquinoline: A methylated derivative with distinct biological activities.

N-acyl-1,2,3,4-tetrahydroisoquinoline: An acylated derivative used in various synthetic applications.

Uniqueness

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride is unique due to its methanesulfonamide group, which imparts specific chemical properties and biological activities. This functional group enhances the compound’s solubility and reactivity, making it a valuable tool in scientific research.

Actividad Biológica

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride (CAS No. 210538-75-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, supported by various studies and data.

- IUPAC Name : N-(1,2,3,4-tetrahydro-5-isoquinolinyl)methanesulfonamide hydrochloride

- Molecular Formula : C₁₀H₁₅ClN₂O₂S

- Molecular Weight : 262.76 g/mol

- Purity : ≥95%

- Physical Form : Powder

Synthesis

The synthesis of this compound typically involves the reaction of tetrahydroisoquinoline derivatives with methanesulfonamide under controlled conditions. The compound can be obtained in high yields and purity through established synthetic pathways.

Antitumor Activity

Recent studies have shown that derivatives of tetrahydroisoquinoline exhibit significant antitumor activity. For instance, a study evaluated various sulfonamide derivatives for their in vitro antitumor efficacy. Notably, compounds with IC50 values lower than that of Doxorubicin (37.5 µg/mL) were identified, indicating potential as effective anticancer agents:

| Compound | IC50 (µg/mL) |

|---|---|

| 32 | 2.5 |

| 25 | 3 |

| 41 | 5 |

| 35 | 10 |

| Doxorubicin | 37.5 |

These findings suggest that this compound may possess similar or enhanced antitumor properties compared to established chemotherapeutics .

The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in tumor progression and metastasis. The sulfonamide moiety is known to interact with various biological targets, potentially leading to apoptosis in cancer cells.

Pharmacokinetics and Bioavailability

Research indicates that modifications to tetrahydroisoquinoline derivatives can enhance their bioavailability and therapeutic efficacy. For example, one study reported a derivative (D4) with improved oral bioavailability (F = 48.1% in mice) compared to its predecessors. Such enhancements are crucial for developing effective treatments for autoimmune diseases and cancers .

Case Studies

-

Case Study on Anticancer Efficacy :

A clinical trial evaluated the efficacy of tetrahydroisoquinoline derivatives in patients with advanced malignancies. Results showed a significant reduction in tumor size among participants treated with these compounds. -

Case Study on Autoimmune Disorders :

Another study explored the use of related compounds in treating autoimmune conditions such as rheumatoid arthritis. The results indicated a promising therapeutic effect with minimal side effects after prolonged administration .

Propiedades

IUPAC Name |

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S.ClH/c1-15(13,14)12-10-4-2-3-8-7-11-6-5-9(8)10;/h2-4,11-12H,5-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXRVBRUSDQWJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC2=C1CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623476 | |

| Record name | N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210538-75-3 | |

| Record name | N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.